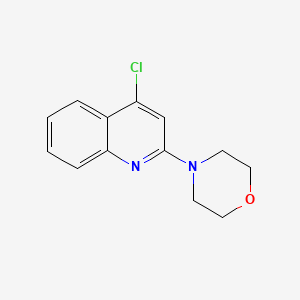
4-(4-Chloroquinolin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-クロロキノリン-2-イル)モルホリンは、広範囲の薬理作用で知られるキノリンファミリーに属する化合物です。
準備方法
合成経路と反応条件
4-(4-クロロキノリン-2-イル)モルホリンの合成は、一般的に市販の4,7-ジクロロキノリンから始まる多段階プロセスを伴います。 一般的な方法には、以下の手順が含まれます :
N-酸化反応: 4,7-ジクロロキノリンは酸化されて4,7-ジクロロキノリン-N-オキシドを形成します。
C2-アミド形成反応: N-オキシドは次に反応してC2-アミド誘導体を形成します。
C4置換反応: 最後に、C4位置でのモルホリンとの置換反応により、4-(4-クロロキノリン-2-イル)モルホリンが得られます。
工業的製造方法
この化合物の工業的製造方法は、文献に広く記載されていません。 記載されている合成経路は、工業用途に拡大することができ、最適化された反応条件と精製技術により、高収率と純度を確保できます .
化学反応の分析
反応の種類
4-(4-クロロキノリン-2-イル)モルホリンは、次のような様々な化学反応を起こします。
置換反応: クロロ基は、適切な条件下で他の求核剤と置換することができます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核剤が含まれます。条件は一般的に、極性非プロトン性溶媒と高温の使用を伴います。
酸化反応: 過酸化水素やm-クロロ過安息香酸などの酸化剤が、制御された条件下で使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は、様々な官能基を持つ様々なキノリン誘導体を生成することができ、酸化と還元反応はキノリン環構造を修飾することができます .
4. 科学研究への応用
4-(4-クロロキノリン-2-イル)モルホリンは、いくつかの科学研究に利用されています。
化学: 潜在的な生物活性を持つより複雑なキノリン誘導体の合成におけるビルディングブロックとして役立ちます.
生物学: この化合物は、酵素や受容体などの生物学的標的とのキノリン誘導体の相互作用を理解するための研究で使用されています.
科学的研究の応用
作用機序
4-(4-クロロキノリン-2-イル)モルホリンの作用機序は、特定の分子標的との相互作用を伴います。例えば、活性部位に結合することで特定の酵素の活性を阻害し、その機能を阻害することができます。 この化合物は、細胞増殖や生存に関与する細胞経路を阻害することもあり、癌細胞に対して有効です .
類似化合物との比較
類似化合物
クロロキン: 類似のキノリン構造を持つよく知られた抗マラリア薬。
ヒドロキシクロロキン: 追加のヒドロキシル基を持つ別の抗マラリア剤。
メフロキン: マラリア治療に使用されるキノリン誘導体.
独自性
4-(4-クロロキノリン-2-イル)モルホリンは、モルホリン部分を持つことが独自です。これは、独特の化学的および生物学的特性を与えます。 この構造的特徴は、その溶解性と様々な生物学的標的との相互作用能力を高め、創薬のための貴重な化合物となります .
生物活性
4-(4-Chloroquinolin-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound features a morpholine ring connected to a chloroquinoline moiety. The morpholine component contributes to its chemical reactivity, allowing for various synthetic modifications that can enhance biological activity or alter physicochemical properties. A common synthetic route involves the base-promoted amination of 4-chloroquinoline with morpholine, yielding high purity and yield suitable for further biological evaluation .
Biological Activity
The biological profile of this compound indicates its potential as a lead compound in drug development. Notable activities include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit moderate to high antimicrobial effects against various pathogens, including bacteria and fungi .
- Anticancer Properties : Research has demonstrated that related compounds can induce apoptosis in cancer cell lines, showing potential for development as anticancer agents . For instance, certain derivatives have been shown to inhibit DNA and RNA synthesis in leukemia cell lines, leading to cell cycle arrest .
- Antimalarial Efficacy : The compound's structural analogs have been evaluated for their antiplasmodial activity against Plasmodium falciparum, indicating promising results with low nanomolar potency .
Case Studies
- Anticancer Activity : A study evaluating the cytotoxicity of several chloroquine derivatives found that this compound exhibited significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicated selective toxicity towards cancer cells compared to non-malignant cells .
- Antimicrobial Testing : In vitro tests demonstrated that compounds similar to this compound showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM . These findings suggest a bactericidal mechanism involving the disruption of protein synthesis pathways.
Comparative Analysis
The following table summarizes the biological activities of this compound and its structural analogs:
| Compound Name | Activity Type | IC50/MIC Values | Notes |
|---|---|---|---|
| This compound | Anticancer | Varies by cell line | Induces apoptosis in cancer cells |
| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | Anticancer | IC50 = 12 nM | Effective against multiple cancer types |
| 7-chloroquinoline | Antimalarial | EC50 < 100 nM | Moderate activity against P. falciparum |
| 7-chloroquinoline derivative | Antimicrobial | MIC = 15.625–125 μM | Effective against Gram-positive bacteria |
特性
分子式 |
C13H13ClN2O |
|---|---|
分子量 |
248.71 g/mol |
IUPAC名 |
4-(4-chloroquinolin-2-yl)morpholine |
InChI |
InChI=1S/C13H13ClN2O/c14-11-9-13(16-5-7-17-8-6-16)15-12-4-2-1-3-10(11)12/h1-4,9H,5-8H2 |
InChIキー |
SQSRFIQNKNHSFA-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















